![molecular formula C15H26N4O B5666670 6-ethyl-N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine](/img/structure/B5666670.png)
6-ethyl-N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the annulation of the pyrimidine ring to various scaffolds or the modification of existing pyrimidine structures to introduce new functional groups. For instance, Dolzhenko et al. (2006) described the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates, showcasing the versatility of pyrimidine chemistry in generating complex molecules through ring annulation processes (Dolzhenko, Chui, & Dolzhenko, 2006).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be profoundly influenced by intramolecular interactions and the nature of substituted groups. For example, Murugavel et al. (2014) conducted crystal structure and density functional theory (DFT) studies on a pyrimidin-2-amine derivative, highlighting the stabilizing effects of intramolecular hydrogen bonds and the implications of substituents on molecular conformation and reactivity (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Chemical Reactions and Properties
Pyrimidine compounds can undergo a variety of chemical reactions, including substitutions, cyclizations, and condensations, depending on the substituents and reaction conditions. For example, the reaction of ethyl 4-chloro-5-pyrimidinecarboxylates with 2-aminopyridine to synthesize pyrido[1,2-a]pyrimido[5,4-e]pyrimidin-5-ones showcases the reactivity of pyrimidine derivatives towards nucleophilic substitution and cyclization (Kim, 1985).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by molecular structure and substitution patterns. Detailed analysis often requires X-ray crystallography and computational modeling to understand the solid-state structure and intermolecular interactions, as demonstrated by Huang et al. (2020) in their study on a thieno[3,2-d]pyrimidin-4-yl derivative (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).
properties
IUPAC Name |
6-ethyl-N-[3-(1-methylpiperidin-4-yl)oxypropyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-3-13-11-15(18-12-17-13)16-7-4-10-20-14-5-8-19(2)9-6-14/h11-12,14H,3-10H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGDUZWVLSYMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCCCOC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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